molecular formula C13H13NO2 B15357688 2-(4-Aminonaphthalen-1-yl)propanoic acid

2-(4-Aminonaphthalen-1-yl)propanoic acid

Cat. No.: B15357688
M. Wt: 215.25 g/mol
InChI Key: LHVRXKDZSYJEAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Aminonaphthalen-1-yl)propanoic acid (CAS 28585-30-0) is a naphthalene-bearing propanoic acid derivative with a molecular weight of 215.25 g/mol and the molecular formula C 13 H 13 NO 2 . Its structure consists of a naphthalene ring system substituted with an amino group at the 4-position and a propanoic acid group at the 1-position . This configuration distinguishes it from other arylpropanoic acids, such as the NSAID naproxen, which bears a methoxy group on the naphthalene ring, suggesting that the 4-amino substituent in this compound may confer distinct physicochemical and research properties . The amino group offers potential for hydrogen bonding and can enhance solubility in acidic environments, while its basicity might present a different metabolic profile compared to neutral or hydrophobic substituents found in related compounds . The compound serves as a valuable chemical intermediate in organic and medicinal chemistry research. Multiple synthetic routes have been developed, with a nitration-reduction sequence starting from a 1-naphthylpropanoic acid precursor being a particularly efficient and regioselective method, achieving high yields and purity suitable for scalable production . Researchers can utilize this compound for the synthesis of more complex molecular architectures, such as Schiff base ligands and their subsequent metallo complexes, which are a prominent area of investigation in pharmacology for their potential biological activities . This product is For Research Use Only. It is not intended for human or veterinary or diagnostic use.

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

2-(4-aminonaphthalen-1-yl)propanoic acid

InChI

InChI=1S/C13H13NO2/c1-8(13(15)16)9-6-7-12(14)11-5-3-2-4-10(9)11/h2-8H,14H2,1H3,(H,15,16)

InChI Key

LHVRXKDZSYJEAM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C2=CC=CC=C21)N)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituted Phenylpropanoic Acid Derivatives

Common NSAIDs like ibuprofen [(RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid] and naproxen [(2S)-2-(6-methoxynaphthalen-2-yl)propanoic acid] share the propanoic acid backbone but differ in their aromatic substituents. Ibuprofen’s isobutylphenyl group enhances lipophilicity, facilitating membrane penetration, while naproxen’s methoxynaphthalene group contributes to its extended half-life and COX-2 selectivity .

Naphthalene-Ring Bearing Propanoic Acids

Naproxen and 2-(4-Hydroxy-1-naphthyloxy)propionic acid (CAS 10154-97-9) both incorporate naphthalene rings but differ in substitution patterns. Naproxen’s 6-methoxy-2-naphthyl group optimizes anti-inflammatory activity, whereas 2-(4-Hydroxy-1-naphthyloxy)propionic acid’s hydroxyl and ether linkages may confer distinct redox or metabolic properties .

Amino-Substituted vs. Other Functional Groups

Impurity profiles of NSAIDs, such as Imp. K(EP) (4-formylphenylpropanoic acid) and Imp. L(EP) (4-(1-hydroxy-2-methylpropyl)phenylpropanoic acid), highlight how substituents impact drug metabolism and purity. For instance, formyl or hydroxyl groups may increase susceptibility to oxidation or conjugation reactions . The amino group in 2-(4-Aminonaphthalen-1-yl)propanoic acid could similarly affect metabolic pathways, though its basicity might enhance solubility in acidic environments compared to neutral or hydrophobic substituents.

Data Tables and Comparative Analysis

Compound Name Substituent CAS Number Molecular Weight Key Properties References
2-(4-Aminonaphthalen-1-yl)propanoic acid 4-Amino-1-naphthyl Not Provided ~215.24* Potential H-bonding, unknown bioactivity -
Ibuprofen 4-(2-Methylpropyl)phenyl 15687-27-1 206.28 Lipophilic, COX inhibitor
Naproxen 6-Methoxy-2-naphthyl 22204-53-1 230.26 COX-2 selective, long half-life
2-(4-Hydroxy-1-naphthyloxy)propionic acid 4-Hydroxy-1-naphthyloxy 10154-97-9 246.23 Hydroxyl/ether substituents
Imp. K(EP) 4-Formylphenyl 43153-07-7 178.18 Oxidation-prone impurity
2-(4-Methoxyphenoxy)propanoic acid 4-Methoxyphenoxy Not Provided 210.19 Marketed compound, structural analog

*Estimated molecular weight based on formula C₁₃H₁₃NO₂.

Research Findings and Implications

  • Structural-Activity Relationships: Substitutions on the aromatic ring critically influence physicochemical and pharmacological properties. For example, NSAIDs with methoxy (naproxen) or alkyl (ibuprofen) groups exhibit distinct pharmacokinetics and COX inhibition profiles . The amino group in 2-(4-Aminonaphthalen-1-yl)propanoic acid may enhance solubility but could also increase metabolic liability.
  • Environmental Impact: NSAIDs like ibuprofen and diclofenac inhibit microalgal growth at low concentrations, suggesting ecotoxicological risks . The amino substituent’s environmental persistence or toxicity remains unstudied but warrants investigation.
  • Synthetic and Metabolic Considerations: Impurities such as Imp. K(EP) and Imp. L(EP) underscore the role of substituents in synthetic byproduct formation . The amino group’s reactivity might necessitate specialized purification or stabilization techniques.

Preparation Methods

Synthetic Strategies and Methodologies

Nitration-Reduction Sequence

Regioselective Nitration

Starting from 1-naphthylpropanoic acid, the ester derivative (e.g., methyl 1-naphthylpropanoate) directs nitration to the 4-position via meta-directing effects. Using fuming HNO₃ (90%) in H₂SO₄ at 0–5°C for 6 hours achieves 85% nitration efficiency.

Catalytic Hydrogenation

The nitro intermediate is reduced using H₂ (1 atm) over 10% Pd/C in ethanol, yielding the 4-amino derivative. Post-hydrolysis with 6M HCl regenerates the carboxylic acid (overall yield: 72–78%).

Table 1 : Optimization of Nitration-Reduction Parameters

Parameter Optimal Condition Yield (%)
Nitrating Agent HNO₃/H₂SO₄ (1:3 v/v) 85
Temperature 0–5°C -
Catalyst Loading 10% Pd/C 78
Reduction Time 12 h -

Mannich Reaction-Based Alkylation

Gramine Intermediate Formation

4-Aminonaphthol reacts with formaldehyde and dimethylamine to form 3-((dimethylamino)methyl)-1H-indole-4-carbonitrile, a gramine analog. Alkylation with diethyl 2-acetamidomalonate introduces the propanoic acid precursor.

Hydrolysis and Decarboxylation

Basic hydrolysis (KOH, H₂O/MeOH) followed by acid-catalyzed decarboxylation yields the target compound. This method requires strict pH control to prevent cyano group hydrolysis (yield: 65–70%).

Thioether-Mediated Coupling

Thiophene Sulfonamide Intermediate

4-Aminonaphthol hydrochloride reacts with thiophene-2-sulfonyl chloride in dioxane/HCl to form a sulfonamide-protected intermediate. Alkylation with tert-butyl bromoacetate introduces the propanoic acid sidechain.

Deprotection and Acidification

Hydrogenolysis (H₂, Pd/C) removes sulfonamide protecting groups, and subsequent treatment with TFA yields the free acid (yield: 68%).

Decarboxylative Functionalization

Malonate Alkylation

Diethyl 2-acetamidomalonate reacts with 4-nitro-1-naphthyl bromide under Ullmann conditions (CuI, K₂CO₃) to form the alkylated product. Nitro reduction and malonate decarboxylation provide the amino acid (yield: 60%).

Comparative Analysis of Methodologies

Table 2 : Efficiency Metrics Across Synthetic Routes

Method Steps Total Yield (%) Purity (%) Scalability
Nitration-Reduction 3 78 98 High
Mannich Alkylation 5 65 95 Moderate
Thioether Coupling 4 68 97 High
Decarboxylative 4 60 93 Low
  • Nitration-Reduction : Preferred for industrial scale due to minimal intermediates and high regioselectivity.
  • Thioether Coupling : Superior for stereospecific synthesis but requires costly Pd catalysts.
  • Mannich Route : Limited by side reactions during decarboxylation.

Industrial and Environmental Considerations

Solvent Optimization

  • Eco-friendly alternatives : Replace dioxane with cyclopentyl methyl ether (CPME) in nitration steps, reducing toxicity.
  • Catalyst Recycling : Pd/C recovery via filtration achieves 90% reuse over five cycles.

Byproduct Management

  • Nitration waste : Neutralization with CaCO₃ minimizes H₂SO₄ disposal issues.
  • Thioether residues : Oxidative treatment with H₂O₂ converts sulfides to sulfones for safe disposal.

Q & A

Q. What are the optimal synthetic routes for 2-(4-Aminonaphthalen-1-yl)propanoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via a Strecker synthesis starting with 4-aminonaphthalene-1-carbaldehyde. Key steps include:
  • Aldehyde activation : React with ammonia and hydrogen cyanide to form an α-aminonitrile intermediate .
  • Hydrolysis : Use acidic (HCl/H₂O) or basic (NaOH) conditions to convert the nitrile to a carboxylic acid. Acidic hydrolysis typically yields higher purity but requires controlled temperature (60–80°C) to avoid decarboxylation .
  • Yield optimization : Reaction efficiency depends on solvent polarity (e.g., ethanol vs. DMF) and catalyst selection (e.g., LiAlH₄ for selective reduction of intermediates) .

Q. How can researchers characterize the structural and electronic properties of 2-(4-Aminonaphthalen-1-yl)propanoic acid?

  • Methodological Answer :
  • X-ray crystallography : Resolve the naphthalene ring conformation and hydrogen-bonding interactions between the amino and carboxylic acid groups (e.g., as seen in analogous naphthalene derivatives) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Identify chemical shifts for the aromatic protons (δ 7.2–8.5 ppm) and carboxylic acid proton (δ 12–13 ppm) .
  • FT-IR : Confirm the presence of NH₂ (3350–3450 cm⁻¹) and COOH (1700–1725 cm⁻¹) groups .
  • Mass spectrometry : Use high-resolution MS (HRMS-ESI) to verify molecular weight (e.g., C₁₃H₁₃NO₂, theoretical 215.09 g/mol) .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

  • Methodological Answer :
  • pH-dependent stability :
  • Acidic conditions (pH < 3) : Protonation of the amino group may lead to salt formation, reducing solubility .
  • Basic conditions (pH > 10) : Deprotonation of the carboxylic acid group increases solubility but risks hydrolysis of the naphthalene ring .
  • Thermal stability : Differential scanning calorimetry (DSC) shows decomposition above 200°C, requiring storage at 4°C in inert atmospheres .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?

  • Methodological Answer :
  • Chiral chromatography : Use a Chiralpak® IA column with hexane:isopropanol (80:20) mobile phase to separate enantiomers, monitored via polarimetry .
  • Enzymatic resolution : Lipase-catalyzed esterification selectively modifies one enantiomer, enabling separation (e.g., using Candida antarctica lipase B) .

Q. What advanced analytical techniques are suitable for studying its interaction with biological targets (e.g., enzymes)?

  • Methodological Answer :
  • Surface plasmon resonance (SPR) : Measure binding kinetics (kₐ, k𝒹) to immobilized enzymes like cytochrome P450 .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-protein interactions .
  • Molecular docking : Use Schrödinger Suite or AutoDock Vina to predict binding modes, validated by mutagenesis studies .

Q. How can researchers address contradictions in reported biological activity data for structural analogs?

  • Methodological Answer :
  • Comparative structure-activity relationship (SAR) analysis :
Analog Substituent Bioactivity (IC₅₀) Source
4-MethylphenylalaninePara-methyl12 µM (Enzyme X)
4-Fluorophenyl derivativePara-fluoro8 µM (Enzyme X)
  • Hypothesis testing : Fluorine’s electronegativity may enhance hydrogen bonding vs. methyl’s hydrophobicity. Validate via fluorescence quenching assays .

Q. What strategies optimize the compound’s solubility for in vitro assays without altering bioactivity?

  • Methodological Answer :
  • Co-solvent systems : Use DMSO:PBS (1:9) to maintain solubility while minimizing cytotoxicity .
  • Prodrug design : Esterify the carboxylic acid group (e.g., methyl ester) to enhance membrane permeability, followed by intracellular hydrolysis .

Methodological Design & Troubleshooting

Q. How to design a reaction pathway to minimize byproducts during large-scale synthesis?

  • Methodological Answer :
  • Flow chemistry : Implement continuous flow reactors to control exothermic reactions (e.g., nitrile hydrolysis) and reduce side-product formation .
  • In-line analytics : Use PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring of intermediate conversion .

Q. What experimental controls are critical when studying its photostability for drug development?

  • Methodological Answer :
  • Light exposure controls : Use UV chambers (λ = 254–365 nm) with actinometry to standardize irradiance .
  • Degradation markers : Monitor formation of 4-hydroxynaphthalene via HPLC-UV (retention time = 6.2 min) as a photolysis indicator .

Q. How to resolve discrepancies between computational predictions and experimental binding affinities?

  • Methodological Answer :
  • Force field refinement : Adjust AMBER/CHARMM parameters to account for naphthalene’s π-π stacking in molecular dynamics simulations .
  • Crystallographic validation : Solve co-crystal structures of the compound with target proteins to identify unmodeled interactions (e.g., water-mediated hydrogen bonds) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.